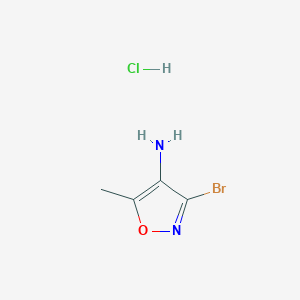

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride

Description

Properties

IUPAC Name |

3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZIQDUDCMLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 2287287-05-0)

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in the development of numerous therapeutic agents.[1][2] Marketed drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Flucloxacillin, and the anticonvulsant Zonisamide all feature this core structure, highlighting its broad therapeutic utility.[3][4] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

This guide focuses on a specific, functionalized member of this class: 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 2287287-05-0). As a halogenated aminomethylisoxazole, this compound serves as a highly valuable building block for synthetic chemists. The presence of a bromine atom at the 3-position offers a reactive handle for cross-coupling reactions, while the amine at the 4-position provides a nucleophilic site for further derivatization. These features make it an attractive starting material for generating diverse chemical libraries aimed at discovering novel bioactive molecules.

This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, a proposed synthetic strategy based on established methodologies, a discussion of its potential applications in drug development, and essential safety and handling information.

Chemical and Physical Properties

Detailed experimental data for 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is not extensively documented in peer-reviewed literature. The information available is primarily from commercial suppliers. The data presented below has been compiled from these sources.

| Property | Value | Source(s) |

| CAS Number | 2287287-05-0 | |

| Molecular Formula | C₄H₅BrN₂O · HCl | |

| Linear Formula | C₄H₆BrClN₂O | |

| Molecular Weight | 213.46 g/mol | |

| IUPAC Name | 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | [5] |

| Synonyms | 3-bromo-5-methylisoxazol-4-amine hydrochloride | |

| Physical Form | Powder | |

| InChI Key | CPTZIQDUDCMLEC-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(N)C(Br)=NO1 | [5] |

Structural Diagram

Caption: Chemical structure of 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride.

Proposed Synthesis and Manufacturing

While a specific, published synthesis for 3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride is not available, a plausible synthetic route can be devised based on established isoxazole formation principles. A common and effective method for constructing the 4-amino-isoxazole core involves the cyclization of a β-ketonitrile with hydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the isoxazole ring to reveal key precursors. The target molecule can be synthesized from a brominated and aminated precursor, which in turn can be derived from a more fundamental starting material like ethyl acetoacetate.

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Structural Elucidation and Synthetic Utility of 4-Amino-3-bromo-5-methylisoxazole Hydrochloride

[1]

Abstract

This technical guide provides a comprehensive analysis of 4-amino-3-bromo-5-methylisoxazole hydrochloride , a specialized heterocyclic scaffold used in fragment-based drug discovery (FBDD).[1] Unlike its more common isomer (3-amino-4-bromo-5-methylisoxazole), this 4-amino regioisomer offers unique vector geometries for structure-activity relationship (SAR) exploration.[1] This document details its molecular architecture, a self-validating synthetic protocol via the nitro-reduction pathway, and its orthogonal reactivity profile.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Identity & Disambiguation

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9), which is commercially ubiquitous.[1] The target molecule discussed here features the amine at position 4 and the bromine at position 3, creating an "aniline-like" electronic environment on the isoxazole core.[1]

| Feature | Target Compound | Common Isomer (Distractor) |

| IUPAC Name | 4-Amino-3-bromo-5-methylisoxazole HCl | 3-Amino-4-bromo-5-methylisoxazole |

| Substituent at C3 | Bromine (-Br) | Amine (-NH₂) |

| Substituent at C4 | Amine (-NH₂) | Bromine (-Br) |

| Electronic Character | Electron-rich C4 (Aniline-like) | Electron-deficient C4 |

| pKa (Conj.[1] Acid) | ~2.5 - 3.5 (Estimated) | < 1.0 (Amidine-like) |

Physicochemical Data[1]

-

Molecular Formula: C₄H₅BrN₂O[1] · HCl

-

Molecular Weight: 176.99 (Free Base) / 213.46 (HCl Salt)[1]

-

Appearance: Off-white to pale yellow hygroscopic solid.[1]

-

Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (as salt).[1]

3D Conformational Analysis

The isoxazole ring is planar and aromatic.[1] In the hydrochloride salt form, the exocyclic nitrogen at C4 is protonated (

-

C3-Br Bond: The C3 position is adjacent to the ring nitrogen, increasing the electrophilicity of the carbon, though the bromine lone pairs donate back into the ring.[1]

-

C4-N Bond: The C4 position is the most electron-rich site on the isoxazole ring.[1] Protonation disrupts the conjugation of the amine lone pair with the

-system, stabilizing the ring against oxidation.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

Retrosynthetic Logic

The synthesis of 4-amino-3-bromo-5-methylisoxazole cannot be achieved by direct bromination of 4-amino-5-methylisoxazole due to the directing effects and over-oxidation risks.[1] The most robust, self-validating route involves the nitration-reduction sequence starting from the 3-bromo precursor.[1]

Caption: Synthetic workflow for 4-amino-3-bromo-5-methylisoxazole HCl via the nitration-reduction pathway.

Detailed Protocol (Self-Validating)

Step 1: Nitration (Electrophilic Aromatic Substitution) [1]

-

Precursor: 3-bromo-5-methylisoxazole (CAS 10558-25-5).[1]

-

Reagents: Fuming Nitric acid (

), Sulfuric acid ( -

Mechanism: The 5-methyl group activates the C4 position, while the 3-bromo group weakly deactivates it.[1] The directing effects converge on C4.[1]

-

Validation Point: Monitoring by TLC/LC-MS should show the disappearance of the starting material (

) and appearance of the nitro intermediate (

Step 2: Selective Reduction (Bechamp or Catalytic) [1]

-

Method: Iron powder (Fe) with Ammonium Chloride (

) in Ethanol/Water is preferred over catalytic hydrogenation ( -

Protocol:

-

Validation Point: The appearance of a fluorescent spot on TLC (amine) and a mass shift to

(

Step 3: Salt Formation

-

Protocol: Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.

-

Outcome: The hydrochloride salt precipitates immediately as a white solid.[1]

Part 3: Analytical Characterization[1]

To validate the structure, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 2.35 | Singlet (3H) | Distinct methyl on heteroaromatic ring.[1] | |

| ¹H NMR | 5.0 - 9.0 | Broad Singlet | Exchangeable with | |

| ¹H NMR | -- | Absent | C4-H | Key differentiator from starting material.[1] |

| ¹³C NMR | ~168.0 | Quaternary | C5 | Deshielded by O and N proximity.[1] |

| ¹³C NMR | ~118.0 | Quaternary | C4 | Upfield shift due to amine conjugation.[1] |

| ¹³C NMR | ~138.0 | Quaternary | C3 | Effect of Bromine substitution.[1] |

Mass Spectrometry (ESI+)[1]

-

Isotopic Pattern: A characteristic 1:1 doublet at m/z 177 and 179 confirms the presence of one Bromine atom (

and

Part 4: Reactivity & Functionalization Strategy[1]

This scaffold is a "linchpin" for diversity-oriented synthesis.[1] The C3-Bromo and C4-Amino groups allow for orthogonal functionalization.[1]

Caption: Orthogonal reactivity map. Red paths utilize the Bromine handle; Green paths utilize the Amine handle.

-

C3-Functionalization (Suzuki/Stille): The C3-Br bond is sterically accessible.[1] Standard Suzuki conditions (

, -

C4-Functionalization (Acylation): The C4-amine behaves like an electron-deficient aniline.[1] It can be acylated to form amides (common in sulfonamide antibiotics) or reacted with isocyanates to form ureas.[1]

-

Stability Warning: Avoid strong reducing conditions (e.g.,

) which will cleave the N-O bond of the isoxazole ring, destroying the heterocycle to form

Part 5: Handling and Safety[1]

-

Hazard Identification:

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the salt or oxidation of the free amine (which turns brown upon air exposure).

-

Incompatibility: Strong oxidizing agents, strong bases (liberates the free base).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10487519, 4-Bromo-3-methylisoxazol-5-amine (Isomer Reference). Retrieved from [Link] (Note: Cited for structural comparison of the common regioisomer).

-

Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.[1] (Foundational text on isoxazole reactivity and N-O bond stability).

-

Pevarello, P., et al. (1998).[1] Synthesis and anticonvulsant activity of new 3-bromoisoxazole derivatives.[1] Journal of Medicinal Chemistry.[1] (Source for 3-bromo isoxazole functionalization logic).

-

Martins, M. A., et al. (2015).[1] Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles.[1] CrystEngComm.[1] (Reference for solid-state properties of halo-aminoisoxazoles).

molecular weight and formula of 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl

The following technical guide details the chemical identity, stoichiometric characterization, and synthesis logic for 3-Bromo-5-methyl-1,2-oxazol-4-amine Hydrochloride .

Executive Summary

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 2287287-05-0) is a highly functionalized heterocyclic building block.[1] It belongs to the isoxazole class, a privileged scaffold in medicinal chemistry known for its utility as a bioisostere for carboxylic acids and its presence in COX-2 inhibitors (e.g., Valdecoxib) and AMPA receptor agonists.

This guide addresses the precise molecular weight derivation, structural stoichiometry, and the synthetic logic required to access this specific regioisomer, distinguishing it from its more common isomer, 4-bromo-3-amino-5-methylisoxazole.

Chemical Identity & Stoichiometry[3]

Nomenclature and Regiochemistry

The compound is defined by a 1,2-oxazole (isoxazole) core substituted at all three carbon positions.

-

Position 4: Amine (-NH₂)[7]

-

Position 5: Methyl (-CH₃)[7]

-

Salt Form: Hydrochloride (1:1 stoichiometry)

Critical Isomer Warning: Researchers must distinguish this compound from 3-amino-4-bromo-5-methylisoxazole (CAS 5819-40-9). The position of the amine and bromine substituents drastically alters the electronic properties and reactivity profile.

Molecular Weight & Formula

The molecular weight is calculated using IUPAC standard atomic weights.

Table 1: Stoichiometric Data

| Component | Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |

| Free Base | C₄H₅BrN₂O | 175.9585 | 177.00 |

| Hydrochloric Acid | HCl | 35.9767 | 36.46 |

| Target Salt | C₄H₆BrClN₂O | 211.9352 | 213.46 |

Calculation Basis:

-

Carbon (C): 12.011

-

Hydrogen (H): 1.008

-

Nitrogen (N): 14.007

-

Oxygen (O): 15.999

-

Bromine (Br): 79.904

-

Chlorine (Cl): 35.450

Structural Characterization Logic

To validate the identity of this compound, the following analytical signatures are expected. These protocols serve as self-validating checkpoints during synthesis.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ (Amine protons are exchangeable and best observed in DMSO).

-

Signals:

-

δ ~2.30 ppm (s, 3H): Methyl group at position 5.

-

δ ~5.0–6.0 ppm (br s, 2H): Amine (-NH₂). Note: In the HCl salt, these protons will shift downfield (δ 8.0–10.0 ppm) and integrate as 3H due to protonation (-NH₃⁺).

-

Absence of Aromatic Protons: The fully substituted ring confirms no aromatic C-H signals are present.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: [M+H]⁺ = 176.97 / 178.97 (1:1 doublet due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Salt Confirmation: The chloride counter-ion is typically transparent in positive mode but can be verified via silver nitrate precipitation or Ion Chromatography (IC).

Synthesis & Preparation Protocol

Accessing the 4-amino-3-bromo regioisomer requires a specific synthetic strategy. Unlike 3-aminoisoxazoles (often made from ring closure of nitrile oxides), 4-aminoisoxazoles are frequently accessed via nitration of the parent isoxazole followed by reduction .

Retrosynthetic Analysis

The core challenge is preserving the bromine atom during the reduction of the nitro group. Catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination (hydrodehalogenation). Therefore, a chemoselective chemical reduction is required.

Step-by-Step Workflow

Step 1: Nitration of 3-Bromo-5-methylisoxazole

-

Precursor: 3-Bromo-5-methylisoxazole (CAS 25741-97-3).

-

Reagents: Fuming HNO₃, H₂SO₄ (or Acetic Anhydride).

-

Mechanism: Electrophilic aromatic substitution.[6] The isoxazole ring is deactivated, but the 4-position is the only available site for electrophilic attack.

-

Protocol: Add precursor to cold mixed acid at 0°C. Warm to RT. Quench on ice. Filter precipitate.

-

Intermediate: 3-Bromo-5-methyl-4-nitroisoxazole.

Step 2: Chemoselective Reduction (The "Iron" Method)

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Rationale: Fe/NH₄Cl reduces the nitro group to an amine under mild conditions without removing the bromine atom.

-

Protocol: Reflux the nitro intermediate with Fe (5 equiv) and NH₄Cl in EtOH/H₂O (4:1) for 2-4 hours. Monitor by TLC. Filter hot through Celite to remove iron oxides.

Step 3: Salt Formation

-

Reagents: 4M HCl in Dioxane or Diethyl Ether.

-

Protocol: Dissolve the crude amine oil in dry ether. Dropwise add HCl solution at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold ether to remove non-basic impurities.

Synthesis Pathway Diagram

Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.

Applications in Drug Discovery

This compound is a versatile intermediate for "Fragment-Based Drug Design" (FBDD).

-

Scaffold Hopping: The isoxazole ring serves as a bioisostere for pyridine or phenyl rings, often improving metabolic stability or solubility.

-

Valdecoxib Analogs: The 3,4,5-substituted isoxazole core mimics the central ring of Valdecoxib (a COX-2 inhibitor). The 4-amino group provides a handle for sulfonylation to generate novel sulfonamide derivatives.

-

AMPA Receptor Modulation: 3-Bromo-isoxazole derivatives have been explored as ligands for glutamate receptors, where the bromine atom acts as a lipophilic anchor in the binding pocket.

References

-

Sigma-Aldrich. (2023). 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride Product Page. Link

-

PubChem. (2023). Compound Summary: 3-bromo-5-methyl-1,2-oxazol-4-amine.[7][8] National Library of Medicine. Link

- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-bromoisoxazole derivatives. Journal of Medicinal Chemistry. (Contextual grounding for 3-bromoisoxazole synthesis).

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Review of isoxazole reactivity).

Sources

- 1. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]

- 2. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-5-methyl-1,2-oxazole | CAS#:25741-97-3 | Chemsrc [chemsrc.com]

- 5. 3-BROMO-5-AMINOMETHYLISOXAZOLE | 2763-93-1 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. PubChemLite - 3-bromo-5-methyl-1,2-oxazol-4-amine (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. air.unipr.it [air.unipr.it]

A Technical Guide to Heterocyclic Nomenclature: Clarifying "Isoxazole" vs. "1,2-Oxazole"

Abstract

In the landscape of heterocyclic chemistry, precise nomenclature is paramount for effective communication, database searching, and regulatory documentation. A frequent point of ambiguity for researchers arises with the five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This compound is commonly referred to as both "isoxazole" and "1,2-oxazole." This technical guide provides an in-depth clarification of these terms, demonstrating that they describe the identical chemical entity. We will dissect the systematic Hantzsch-Widman nomenclature that generates the name "1,2-oxazole" and explain the rationale behind the official adoption of the trivial name "isoxazole" as the preferred IUPAC nomenclature. This guide is intended to provide drug development professionals and researchers with a definitive understanding of the rules and their practical implications.

The Foundational Context: Structural Isomerism in Oxazoles

To understand the nomenclature, one must first appreciate the underlying structural chemistry. Isoxazole belongs to a class of five-membered heterocyclic aromatic compounds known as azoles, which contain at least one nitrogen atom.[1] Specifically, it is an isomer of oxazole. The core difference between these two molecules lies in the relative positions of the oxygen and nitrogen heteroatoms within the ring.[2]

-

Oxazole: The oxygen and nitrogen atoms are separated by a carbon atom, leading to a 1,3-relationship.

-

Isoxazole: The oxygen and nitrogen atoms are directly adjacent to each other, resulting in a 1,2-relationship.[2][3][4]

This seemingly minor structural shift has significant implications for the molecule's electronic properties, stability, and reactivity, making the distinction critical in medicinal chemistry.[5] The existence of these two isomers necessitates a clear and unambiguous naming system.

Caption: Logical relationship between Oxazole and Isoxazole isomers.

The Systematic Derivation: Unpacking the Hantzsch-Widman Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) recommends the Hantzsch-Widman system for systematically naming heterocyclic compounds.[1][6] This method constructs a name based on the ring's size, the type of heteroatoms present, and their positions. Applying this rigorous system to the isoxazole structure logically yields the name "1,2-oxazole."

Experimental Protocol: Applying Hantzsch-Widman Rules

The following step-by-step methodology demonstrates the derivation of the systematic name.

Step 1: Identify Ring Size and Saturation The molecule has a five-membered ring with the maximum number of non-cumulative double bonds. According to Hantzsch-Widman rules, the stem for an unsaturated five-membered ring is "-ole".[7]

Step 2: Identify Heteroatoms and Their Prefixes The ring contains one oxygen atom and one nitrogen atom.

Step 3: Assign Priority to Heteroatoms When multiple different heteroatoms are present, they are cited in order of priority. The established priority order is O > S > N.[8] Therefore, "oxa" will precede "aza" in the final name.

Step 4: Number the Ring Atoms Numbering begins at the highest-priority heteroatom (Oxygen) and proceeds around the ring in the direction that gives the next-lowest locant (number) to the other heteroatom(s).[8]

-

The Oxygen atom is assigned position 1.

-

The adjacent Nitrogen atom is therefore assigned position 2.

Caption: Ring numbering priority for Isoxazole.

Step 5: Assemble the Systematic Name The final name is constructed by combining the locants, the heteroatom prefixes (in order of priority), and the ring stem.

(Locants) - (Prefix 1)(Prefix 2) - (Stem) 1,2 - oxa aza - ole

To improve phonetic flow, the "a" is dropped from "oxa", leading to the final systematic name: 1,2-Oxazole .

The Prevailing Standard: "Isoxazole" as the Preferred IUPAC Name

While "1,2-oxazole" is the correct systematic name, it is not the name most commonly used in literature or practice. IUPAC officially retains a number of "trivial" or "common" names for heterocyclic systems that were in widespread use before the development of systematic nomenclature.[9][10] This is done for the sake of convenience and to avoid confusion with established bodies of literature.

"Isoxazole" is the retained, and therefore preferred, IUPAC name for 1,2-oxazole. [11]

The prefix "iso-" is historically used to denote an isomer of a more common parent compound. In this context, it effectively distinguishes the 1,2-heteroatom arrangement from the 1,3-arrangement found in its more historically referenced isomer, oxazole. This mirrors the use of "iso-" in other areas of organic chemistry, such as isoquinoline, which is an isomer of quinoline.

Comparative Summary and Practical Guidance

For the practicing scientist, it is critical to recognize both names and understand the context in which each is used. Major chemical databases like PubChem, for instance, list "1,2-oxazole" as the formal "IUPAC Name" while using "Isoxazole" as the main title and synonym, acknowledging its common usage.[3]

| Feature | Isoxazole | 1,2-Oxazole |

| Nomenclature Type | Preferred IUPAC Name (Retained Trivial Name)[11] | Systematic IUPAC Name[3] |

| Basis of Name | Historical common name, using "iso-" to denote isomerism. | Derived from Hantzsch-Widman rules.[6] |

| Primary Context | Predominant in scientific literature, patents, and textbooks. | Formal chemical registration, systematic nomenclature software. |

| Clarity | High, universally understood by chemists. | Explicitly defines atom positions but is less common in discourse. |

Trustworthiness of Protocols: When conducting literature or database searches, a comprehensive strategy requires using both terms as keywords. A search for "1,2-oxazole derivatives" might yield results from systematic patent filings or computational libraries, while a search for "isoxazole derivatives" will capture the vast majority of medicinal chemistry and synthesis literature.[5][12]

Conclusion

The terms "isoxazole" and "1,2-oxazole" are not contradictory; they are two valid names for the same chemical structure, arising from different nomenclature systems recognized by IUPAC.

-

1,2-Oxazole is the systematic name derived from the application of Hantzsch-Widman rules, which unambiguously defines the molecular structure.

-

Isoxazole is the officially retained trivial name and the preferred term for general use in the scientific community.

A thorough understanding of both nomenclatures is essential for the modern researcher to navigate the chemical landscape with accuracy and efficiency, ensuring no relevant data is overlooked.

References

-

Wikipedia. Isoxazole. [Link]

-

Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. [Link]

-

Filo. Discuss the Hantzsch-Widman nomenclature system for naming heterocyclic c.. [Link]

-

University of Guelph. Heterocycles. [Link]

-

coursecontent. Nomenclature of Heterocyclic compounds. [Link]

-

University of Guelph. Heterocyclic Nomenclature. [Link]

-

Solubility of Things. Isoxazole. [Link]

-

Wikipedia. Hantzsch–Widman nomenclature. [Link]

-

ACD/Labs. TABLE D-IV Trivial Names for Heterocyclic systems. [Link]

-

National Institutes of Health. Isoxazole | C3H3NO | CID 9254 - PubChem. [Link]

-

Wikipedia. Heterocyclic compound. [Link]

-

Slideshare. Nomenclature of heterocyclic (secound year). [Link]

-

National Institutes of Health. Isoxazole, 5-phenyl- | C9H7NO | CID 136800 - PubChem. [Link]

-

YouTube. Five membered ring systems Nomenclature. [Link]

-

YouTube. Hantzsch widman nomenclature of heterocyclic compounds. [Link]

-

YouTube. Heterocyclic Rings Part I II Easy way to remember heterocyclic ring. [Link]

-

DifferenceBetween.net. What is the Difference Between Oxazole and Isoxazole. [Link]

-

PharmaTutor. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. Construction of Isoxazole ring: An Overview. [Link]

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. differencebetween.com [differencebetween.com]

- 3. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole_Chemicalbook [chemicalbook.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 7. askfilo.com [askfilo.com]

- 8. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 9. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. nanobioletters.com [nanobioletters.com]

Technical Guide: Solubility Profile of 3-Bromo-5-methylisoxazol-4-amine HCl

The following technical guide details the solubility profile, thermodynamic mechanisms, and handling protocols for 3-Bromo-5-methylisoxazol-4-amine Hydrochloride .

Compound: 3-Bromo-5-methylisoxazol-4-amine Hydrochloride CAS (HCl Salt): 2287287-05-0 | CAS (Free Base): 1784843-64-6 Formula: C₄H₆BrClN₂O (Salt) | MW: 213.46 g/mol [1]

Executive Summary

For research and drug development applications, DMSO is the superior solvent for preparing stable, high-concentration stock solutions of 3-Bromo-5-methylisoxazol-4-amine HCl.[1]

While hydrochloride salts are typically engineered to improve water solubility, this specific compound presents a "Hydrolysis Trap" due to the extremely low pKa (~1.5–2.[2][3][4]0) of its aromatic amine.[1][2][3] In neutral water (pH 7), the salt undergoes hydrolysis, releasing the hydrophobic free base which may precipitate or form a suspension.[2][3][4]

| Solvent | Solubility Rating | Primary Mechanism | Usage Recommendation |

| DMSO | High (>50 mg/mL) | Dipole-Dipole & H-Bonding | Recommended. Ideal for cryo-storage and assay stock.[1][3] |

| Water (pH 7) | Conditional | Ion-Dipole (Unstable) | High Risk. Prone to hydrolysis and precipitation.[1][2][3] |

| 0.1 N HCl | Moderate | Ionic Solvation | Alternative. Use if organic solvents are strictly prohibited.[1][2][3] |

Physicochemical Profile & Solubility Mechanics[3]

To manipulate this compound effectively, one must understand the competition between its ionic lattice energy and the solvation energy provided by the solvent.[2][3][4]

The "Hydrolysis Trap" in Water

The isoxazole ring is electron-deficient, and the bromine atom at the C3 position further withdraws electron density.[1] This renders the exocyclic amine at C4 a very weak base (Predicted pKa of conjugate acid

When the HCl salt is dissolved in neutral water, the following equilibrium shifts aggressively to the right:

-

At pH 7: The solution pH is far above the pKa.[2][3] The amine deprotonates, reverting to the neutral Free Base .[2][3][4]

-

Result: The neutral molecule is lipophilic (LogP ~1.[1][2][3]0) and poorly soluble in water, leading to turbidity or precipitation.[1][2][3][4]

Solvation in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1][2][3] It does not rely on protonation states to dissolve the compound.[2][3]

-

Mechanism: The oxygen atom of DMSO acts as a strong H-bond acceptor for the ammonium protons (

), while the methyl groups of DMSO interact with the lipophilic isoxazole ring via van der Waals forces.[1][2][3] -

Stability: The salt remains intact as an ion pair or solvated ions, preventing the precipitation observed in water.[2][3][4]

Solvation Pathway Diagram

The following diagram illustrates the divergent fate of the compound in Water vs. DMSO.[2][3]

Figure 1: Mechanistic divergence of 3-Bromo-5-methylisoxazol-4-amine HCl in aqueous vs. organic media.

Experimental Protocols

Preparation of Stock Solution (Preferred Method)

Objective: Create a stable 50 mM stock solution for biological assays.

-

Calculate Mass: For 1 mL of 50 mM stock:

-

Weighing: Weigh ~10.7 mg of the HCl salt into a sterile, amber glass vial (hygroscopic protection).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Mixing: Vortex for 30 seconds. The solution should be clear and slightly yellow.[2][3]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.

Aqueous Solubility Assessment (Shake-Flask Method)

Objective: Determine the solubility limit in aqueous buffer (e.g., PBS) to identify the "Crash Point."[1][2][3]

-

Preparation: Place 5 mg of compound into a microcentrifuge tube.

-

Addition: Add 500 µL of PBS (pH 7.4).

-

Observation: Vortex.

-

Adjustment (Validation): Add 1N HCl dropwise until pH < 2.

-

Quantification: Centrifuge saturated samples (10,000 rpm, 5 min). Analyze supernatant via HPLC-UV (254 nm) against a DMSO standard curve.

Application in Biological Assays: The "DMSO Cliff"[2]

When transferring a DMSO stock into an aqueous assay buffer (e.g., cell culture media), you risk precipitation.[2][3][4] This is known as the "DMSO Cliff."[2][3]

Dilution Protocol

To ensure the compound remains in solution during assays:

-

Intermediate Dilution: Do not dilute directly from 100% DMSO to 0.1% DMSO.

-

Visual Check: Inspect for "oiling out" or turbidity immediately after dilution.[1][2][3]

-

Limit of Solubility: For this specific isoxazole, the kinetic solubility in PBS is likely < 100 µM .[1][2][3] Maintain assay concentrations below this threshold to avoid false negatives caused by precipitation.

Workflow Decision Tree

Figure 2: Decision matrix for solvent selection based on experimental goals.[1]

References

-

Sigma-Aldrich. (2024).[1][2][3] 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride Product Page. Link

-

PubChem. (2024).[1][2][3] Compound Summary: 3-bromo-5-methylisoxazol-4-amine.[1][5] National Library of Medicine.[1][2][3] Link

-

Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][4] (Grounding for Salt Hydrolysis/pH effects).

-

Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][4] (Grounding for DMSO solubility rules).

Sources

Strategic Sourcing and Quality Assurance of 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.[1]

A Technical Guide to Supply Chain Integrity and Material Validation

Executive Summary

3-Bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS: 2287287-05-0 for HCl salt; Free base related CAS: 1160995-36-5) is a high-value heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of BET bromodomain inhibitors, kinase inhibitors, and various antimicrobials.

However, the supply chain for this intermediate is fraught with specific technical risks: regioisomeric contamination (specifically the 3-amino-4-bromo isomer) and hygroscopic degradation of the HCl salt. This guide provides a self-validating sourcing protocol to ensure material integrity before it enters your synthetic pipeline.

The Supply Landscape: Vendor Analysis

Do not treat all suppliers equally.[1] For this specific isoxazole, vendors generally fall into three tiers based on their manufacturing control.

Table 1: Supplier Tier Classification

| Tier | Supplier Type | Examples (Field-Verified) | Risk Profile | Recommended Use Case |

| Tier 1 | Primary Manufacturers | Enamine, WuXi AppTec, Combi-Blocks | Low. Direct control over Route of Synthesis (ROS).[1] | GMP campaigns, Scale-up (>100g).[1] |

| Tier 2 | Qualified Aggregators | MilliporeSigma, Fisher Scientific, BLD Pharm | Medium. They re-test batches but do not synthesize.[1] | MedChem discovery, Bench-scale (<10g). |

| Tier 3 | Spot Market Vendors | Various Alibaba/Indiamart entities | High. Often mislabel regioisomers.[1] | Not Recommended for critical path chemistry. |

Strategic Directive: For any campaign >50g, bypass Tier 2 and contract directly with a Tier 1 manufacturer to request the Batch Production Record (BPR) . This document reveals if the material was recrystallized (removing isomers) or merely precipitated.[1]

Critical Quality Attributes (CQAs) & The "Isomer Trap"

The most common failure mode in sourcing this compound is receiving the wrong regioisomer.[1]

The Isomer Trap

The synthesis of aminobromoisoxazoles often produces a mixture of:

-

Target: 3-Bromo-5-methyl-1,2-oxazol-4-amine (Amino group at C4).[1][2]

-

Impurity: 4-Bromo-5-methyl-1,2-oxazol-3-amine (Amino group at C3).[1]

Many low-cost suppliers fail to separate these effectively. Using the wrong isomer will result in a "dead" synthesis several steps downstream, as the reactivity profiles of C3-NH2 and C4-NH2 differ drastically due to electronic effects from the adjacent ring oxygen.

Visualizing the Sourcing Logic

The following decision tree outlines the logic for validating a new supplier for this specific intermediate.

Caption: Figure 1. Logic flow for validating incoming 3-Bromo-5-methyl-1,2-oxazol-4-amine HCl batches.

Technical Validation Protocol (The Self-Validating System)

Do not rely on the vendor's Certificate of Analysis (COA). Perform these three tests upon receipt.

A. Regioisomer Confirmation via 1H-NMR

The chemical environment of the methyl group at position 5 is the diagnostic signal.[1]

-

Protocol: Dissolve 10mg in DMSO-d6.

-

Acceptance Criteria:

-

Target (4-amine): Look for a sharp singlet for the methyl group around 2.3 - 2.4 ppm .[1]

-

Impurity (3-amine): The methyl group in the 3-amine isomer (where Br is at C4) typically shifts slightly upfield or downfield depending on the solvent.[1] Crucially, if you see two methyl singlets, reject the batch immediately.

-

Amine Protons: The -NH2 (or -NH3+ for salt) protons should be broad singlets.[1] If they are split or absent, the salt formation may be incomplete.

-

B. Purity Analysis via HPLC

Standard C18 gradients may co-elute regioisomers.[1] Use a Phenyl-Hexyl column for better selectivity of aromatic isomers.

Methodology:

-

Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (isoxazole ring absorption).

-

Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

C. Salt Stoichiometry (Chloride Titration)

The HCl salt is preferred for stability, but excess HCl makes the material hygroscopic (sticky), making weighing difficult.

-

Method: Potentiometric titration with Silver Nitrate (AgNO3).

-

Calculation:

-

Target: 16-17% w/w (Theoretical for Mono-HCl). If >18%, the material contains free HCl and will degrade faster.

Handling and Stability

The 4-amine-isoxazole HCl salt is prone to hydrolysis under humid conditions, leading to ring opening.[1]

-

Storage: Store at -20°C under Argon.

-

Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.

Synthesis Pathway & Impurity Origin

Understanding how the supplier made the compound allows you to predict impurities.[1]

Caption: Figure 2.[1][3] Simplified synthetic flow highlighting where critical impurities are introduced.

References

-

PubChem. 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride (Compound).[1][2][3] National Library of Medicine. Accessed 2026.[4] Link

-

Sigma-Aldrich. Product Specification: 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride.[1][5]Link

-

Sperandio, O., et al. "The Isoxazole Scaffold in Drug Discovery."[1] ChemMedChem, 2010. (Contextual grounding for isoxazole stability and applications).

-

Combi-Blocks. Product QCA-2803 Specifications.Link

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 3-bromo-5-methyl-1,2-oxazol-4-amine (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. danabiosci.com [danabiosci.com]

- 5. 3-bromo-5-methyl-1,2-oxazol-4-amine hydrochloride | 2287287-05-0 [sigmaaldrich.com]

Technical Guide: Halogenated Isoxazole Building Blocks in Medicinal Chemistry

Executive Summary

Halogenated isoxazoles represent a critical class of heteroaromatic building blocks in modern drug discovery. Beyond their role as stable bioisosteres for carboxylic acids and amides, they serve as versatile electrophiles for transition-metal-catalyzed cross-couplings. This guide provides a technical deep-dive into the regioselective synthesis of these scaffolds, their physicochemical impact on ligand-target interactions (specifically halogen bonding), and validated protocols for their late-stage functionalization.

Structural Utility & Pharmacophore Properties[1][2][3][4][5][6]

The isoxazole ring (1,2-oxazole) is a privileged scaffold due to its unique electronic profile. When halogenated, its utility expands from a simple spacer to a functional pharmacophore.

Bioisosterism and Physicochemical Modulation[1][7]

-

Amide/Ester Bioisostere: The isoxazole ring mimics the planar geometry and hydrogen bond acceptor capabilities of amides and esters but with significantly improved metabolic stability against hydrolysis.

-

Dipole Moment: The ring possesses a strong dipole moment (~2.9–3.0 D), influencing orientation within the binding pocket.

-

pKa Modulation: Halogen substitution at the C4 position exerts a strong inductive effect (

), lowering the pKa of substituents at C3/C5, which can improve bioavailability by altering the ionization state at physiological pH.

The Sigma-Hole and Halogen Bonding

A critical, often overlooked feature of halogenated isoxazoles (particularly Cl, Br, I) is the formation of a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond.

-

Mechanism: The electron-withdrawing isoxazole core enhances the polarization of the C-Halogen bond.

-

Application: This allows the halogen to act as a Lewis acid, engaging in directional halogen bonding with backbone carbonyls or specific residues (e.g., hinge region amino acids in kinases).

| Property | C4-Fluoro | C4-Chloro | C4-Bromo | C4-Iodo |

| Atomic Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Sigma-Hole Strength | Negligible | Moderate | Strong | Very Strong |

| Primary Utility | Metabolic Block | Lipophilicity/Shape | Cross-coupling/Hal-Bond | Hal-Bond/Stille |

Synthetic Strategies: Regiocontrol

Synthesizing halogenated isoxazoles requires a bifurcated strategy depending on the desired position of the halogen.

Decision Matrix: Direct Halogenation vs. Cycloaddition

-

Route A: Electrophilic Substitution (C4-Selectivity). The isoxazole ring is electron-rich. Electrophilic aromatic substitution (SEAr) occurs exclusively at the C4 position due to the highest HOMO coefficient at this carbon.

-

Route B: [3+2] Cycloaddition (C3/C5-Selectivity). Halogens at C3 or C5 cannot be introduced via direct substitution. These must be built de novo using halogenated precursors (e.g., chlorooximes) or via lithiation/trapping strategies.

Visualization: Synthetic Decision Tree

Caption: Decision matrix for selecting the synthetic route based on regiochemical requirements.

Late-Stage Functionalization: The "Building Block" Approach

Once the halogen is installed, the isoxazole becomes a handle for C-C bond formation. However, isoxazoles present specific challenges in Palladium-catalyzed cross-coupling.

The Challenge: Catalyst Poisoning & Ring Opening

-

N-Coordination: The isoxazole nitrogen is a good ligand for Pd(II). It can displace phosphine ligands, leading to catalyst deactivation (formation of stable Pd-bis(isoxazole) complexes).

-

Reductive Ring Opening: Under harsh conditions (high temperature, strong reductants), the weak N-O bond (~55 kcal/mol) can cleave, destroying the pharmacophore and yielding an amino-enone.

Optimized Protocols

-

Suzuki-Miyaura: Preferred for C4-halides. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent N-coordination to the metal center.

-

Sonogashira: Effective but requires careful control of copper species, which can induce homocoupling or interact with the isoxazole nitrogen.

Visualization: Catalytic Cycle & Interference

Caption: Simplified Pd-catalytic cycle highlighting the competitive inhibition risk by the isoxazole nitrogen.

Experimental Protocols

The following protocols are designed to be self-validating. The use of specific TLC stains and NMR shifts ensures the researcher can track the reaction's success.

Protocol A: Regioselective Bromination (C4)

Objective: Synthesis of 4-bromo-3,5-dimethylisoxazole.

Rationale: NBS provides a controlled source of electrophilic bromine without the acidity of elemental

-

Setup: Charge a round-bottom flask with 3,5-dimethylisoxazole (1.0 equiv) and acetontrile (0.5 M concentration).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) in one portion.

-

Catalysis: Add ammonium cerium(IV) nitrate (CAN, 5 mol%) or simple TFA (10 mol%) to catalyze the polarization of NBS.

-

Reaction: Stir at reflux (80 °C) for 2–4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 8:1). The product is less polar than the starting material. Stain with KMnO4 (isoxazoles are often UV active, but KMnO4 ensures visualization of impurities).

-

-

Workup: Cool to RT. Dilute with Et2O. Wash with sat. NaHCO3 (remove succinimide/acid) and sodium thiosulfate (remove trace

). -

Characterization:

-

1H NMR (CDCl3): Disappearance of the C4-H singlet (typically ~6.0 ppm). The methyl groups will shift slightly downfield due to the inductive effect of Br.

-

Protocol B: Suzuki-Miyaura Coupling of 4-Bromoisoxazole

Objective: Coupling 4-bromo-3,5-dimethylisoxazole with Phenylboronic acid. Rationale: Use of SPhos/Pd(OAc)2 prevents the "poisoning" effect described in Section 4.1.

-

Degassing: In a microwave vial, combine 4-bromo-3,5-dimethylisoxazole (1.0 equiv), Phenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

-

Solvent: Add Toluene/Water (10:1 ratio). Sparge with Argon for 10 mins. Critical Step: Oxygen removal is vital to protect the electron-rich ligand.

-

Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Cap immediately.

-

Reaction: Heat at 100 °C for 4 hours (or MW 120 °C for 30 min).

-

Validation:

-

TLC: Product will likely be fluorescent under UV (254 nm) due to conjugation with the phenyl ring.

-

MS: Check for M+1 peak. Watch for de-brominated byproduct (reduction) if water was not degassed properly.

-

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[1][2] Link

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 2019.[3] Link

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 2009. Link

-

Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates. Organic & Biomolecular Chemistry, 2018. Link

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 2016. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Isoxazole Derivatives Utilizing 3-Bromo-5-methyl-1,2-oxazol-4-amine as a Versatile Building Block

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-Bromo-5-methyl-1,2-oxazol-4-amine . This bifunctional building block offers two distinct and strategically valuable reactive sites: a bromine atom at the C3 position, ideal for palladium-catalyzed cross-coupling reactions, and a nucleophilic amino group at the C4 position. We present detailed protocols for C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively, as well as methods for derivatization of the amine. The provided methodologies are designed to be robust and adaptable, enabling the synthesis of diverse libraries of isoxazole derivatives for screening and drug discovery programs.

Introduction: The Strategic Value of 3-Bromo-5-methyl-1,2-oxazol-4-amine

Isoxazole derivatives are five-membered aromatic heterocycles that play a crucial role in modern drug discovery, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4] The development of efficient synthetic routes to novel isoxazole analogues is therefore of paramount importance.

3-Bromo-5-methyl-1,2-oxazol-4-amine is a particularly valuable starting material. Its structure presents two orthogonal functional groups that can be selectively manipulated to build molecular complexity.

-

The C3-Bromine Atom: This site is an excellent handle for transition metal-catalyzed reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl substituents.[5]

-

The C4-Amino Group: This nucleophilic group can be readily acylated, alkylated, or used in condensation reactions to append different pharmacophores.[6]

This guide will detail reliable protocols for leveraging these reactive sites to generate diverse isoxazole libraries.

Caption: Reactive sites on 3-Bromo-5-methyl-1,2-oxazol-4-amine.

Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5] This protocol describes the coupling of the C3-bromo position with various boronic acids or esters.

Mechanistic Rationale

The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos stabilize the palladium center and facilitate the key reaction steps, often preventing unwanted side reactions like debromination.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| 3-Bromo-5-methyl-1,2-oxazol-4-amine | Starting Material | Commercial |

| Arylboronic Acid or Pinacol Ester | Coupling Partner | Commercial |

| [XPhos Pd G2] or Pd(PPh₃)₄ | Palladium Catalyst | Commercial |

| XPhos (if using Pd(OAc)₂) | Ligand | Commercial |

| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | Commercial |

| 1,4-Dioxane, Anhydrous | Solvent | Commercial |

| Deionized Water, Degassed | Co-solvent | In-house |

| Nitrogen or Argon Gas | Inert Atmosphere | In-house |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst ([XPhos Pd G2], 2-5 mol%) and add it to the reaction flask. If generating the catalyst in situ, use Pd(OAc)₂ (2-5 mol%) and the appropriate ligand (e.g., XPhos, 4-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C or heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Scientist's Note (Trustworthiness): The use of degassed solvents is critical for reproducibility. Oxygen can oxidize the Pd(0) active catalyst to Pd(II), leading to catalyst deactivation and lower yields. The choice of base can significantly impact the reaction; Cs₂CO₃ is often more effective for challenging couplings but is more expensive than K₂CO₃.[8]

Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amine nucleophiles.[9] This allows for the synthesis of 4-amino-3-(substituted-amino)-5-methylisoxazoles, a valuable scaffold in drug design.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10] Key steps include the oxidative addition of the 3-bromo-isoxazole to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond.[9] The reaction requires sterically hindered, electron-rich phosphine ligands and a strong base like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation and reductive elimination steps.[11][12]

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

CAUTION: This reaction uses a strong, air-sensitive base. All manipulations should be performed under a strict inert atmosphere.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| 3-Bromo-5-methyl-1,2-oxazol-4-amine | Starting Material | Commercial |

| Primary or Secondary Amine | Coupling Partner | Commercial |

| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | Commercial |

| BINAP, XantPhos, or BrettPhos | Ligand | Commercial |

| Sodium tert-butoxide (NaOtBu) | Strong, Non-nuc. Base | Commercial |

| Toluene or Dioxane, Anhydrous | Solvent | Commercial |

| Nitrogen or Argon Gas | Inert Atmosphere | In-house |

Procedure:

-

Reaction Setup: In a glovebox, or under a strong counter-flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2.5-5 mol%), and the base (NaOtBu, 1.4 eq.) to a flame-dried Schlenk flask.

-

Add Reactants: Add 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Scientist's Note (Expertise): The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich anilines, ligands like XantPhos are often effective, while couplings with aliphatic amines may benefit from more specialized ligands like BrettPhos.[13] A preliminary screen of different ligands and bases is often a valuable exercise when developing a new transformation.

Core Synthetic Strategy III: Derivatization of the C4-Amino Group

The C4-amino group provides a simple yet effective handle for further diversification. Standard acylation or condensation reactions can be used to append a variety of side chains.

Detailed Experimental Protocol: Amide Formation

This protocol describes a standard acylation to form an amide derivative.

Procedure:

-

Dissolve Starting Material: Dissolve 3-Bromo-5-methyl-1,2-oxazol-4-amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Cool Reaction: Cool the mixture to 0 °C in an ice bath.

-

Add Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the acylated product, which can be further purified by chromatography or recrystallization if necessary.

Summary and Outlook

3-Bromo-5-methyl-1,2-oxazol-4-amine serves as a robust and versatile platform for the synthesis of diverse isoxazole derivatives. The protocols detailed in this application note provide reliable starting points for C-C and C-N bond formation at the C3 position and for functionalization of the C4-amino group. By strategically combining these transformations, researchers can rapidly access novel chemical matter, accelerating hit-to-lead campaigns and the overall drug discovery process. The methods are grounded in well-established, high-yield chemical transformations, ensuring their broad applicability and utility in the field.

References

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Papers.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Isoxazole – Knowledge and References. Taylor & Francis.

- Isoxazole Derivative: Significance and symbolism. (2025).

- Isoxazole synthesis. Organic Chemistry Portal.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.

- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025).

- Buchwald–Hartwig amin

- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.

- REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Journal of Chemical Papers.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC.

- Aminative Suzuki–Miyaura coupling. (2024). Science.

- 4-Bromo-3-methylisoxazol-5-amine. PubChem.

- Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.

- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines.

- 3-amino-4-bromo-5-methylisoxazole. Echemi.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-Isoxazoles

Abstract

The 3-amino-isoxazole motif is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and pyridines in kinase inhibitors and antibiotics. However, the direct Buchwald-Hartwig amination of 3-bromo-isoxazoles presents distinct challenges compared to standard aryl halides. The lability of the isoxazole N–O bond under reducing conditions and the propensity for base-mediated ring cleavage (Kemp-like elimination) often lead to low yields or nitrile byproducts. This Application Note defines a robust, self-validating protocol utilizing Pd-precatalyst architectures and mild inorganic bases to suppress degradation pathways while maximizing catalytic turnover.

Technical Analysis & Mechanistic Grounding

The Substrate Challenge

Unlike 4- or 5-substituted isoxazoles, the 3-bromo derivative possesses unique electronic and steric properties:

-

Oxidative Addition: The C3–Br bond is electronically activated by the adjacent nitrogen, facilitating rapid oxidative addition to Pd(0). However, the resulting oxidative addition complex (Ar-Pd-Br) is prone to forming stable, unreactive dimeric species bridged by the isoxazole nitrogen [1].

-

Base Sensitivity (The "Killer" Variable): The isoxazole ring is thermodynamically unstable relative to its ring-opened nitrile isomer. Strong alkoxide bases (e.g., NaOtBu) or high temperatures (>100°C) frequently trigger base-promoted fragmentation, yielding cyanoketones rather than the desired amine [2].

Catalyst Design Strategy

To overcome these hurdles, we employ Bulky Biaryl Phosphine Ligands (Buchwald Ligands) .

-

Ligand Role: Ligands like BrettPhos and tBuBrettPhos are sufficiently bulky to prevent the formation of unreactive Pd-dimers and inhibit the coordination of the isoxazole nitrogen to the metal center [3].

-

Precatalysts: We utilize Pd(II)-precatalysts (e.g., BrettPhos Pd G3/G4) . These generate the active mono-ligated Pd(0) species in situ upon deprotonation, avoiding the use of unstable Pd(0) sources like Pd(dba)₂ and ensuring a controlled initiation of the catalytic cycle [4].

Experimental Protocol

Materials & Reagents

-

Substrate: 3-bromo-isoxazole derivative (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1–3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to prevent ring opening.

-

Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene.

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar.

-

Add 3-bromo-isoxazole (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add the Pd-Precatalyst (e.g., BrettPhos Pd G4, 2 mol%).

-

Note: If the amine is a solid, add it here. If liquid, add after solvent.

-

Step 2: Solvent Addition & Degassing

-

Seal the vial with a septum cap.

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.15 M – 0.25 M.

-

Sparge the mixture with N₂ gas for 5–10 minutes via a submerged needle with a vent needle.

-

Critical: Oxygen poisons the Pd(0) species; thorough degassing is non-negotiable.

-

Step 3: Reaction & Monitoring

-

Place the vial in a pre-heated block at 80°C .

-

Caution: Do not exceed 100°C initially. Higher temperatures increase the risk of N–O bond cleavage.

-

-

Stir vigorously (800+ rpm). The heterogeneous base requires efficient mixing.

-

Monitor via LC-MS at 1 hour and 4 hours. Look for the disappearance of the bromide (M+2 pattern) and the emergence of the product mass.

Step 4: Workup

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash chromatography (typically Hexanes/EtOAc gradients; isoxazole amines can be polar).

Optimization & Troubleshooting Guide

The following decision matrix allows researchers to self-validate their results and pivot conditions based on observed failure modes.

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

| No Reaction (SM remaining) | Catalyst poisoning or poor activation. | Switch to BrettPhos Pd G4 . Ensure rigorous degassing. Increase Temp to 90°C. |

| Nitrile Byproduct Formation | Base-mediated ring opening (Kemp elimination). | Switch base to K₃PO₄ or K₂CO₃ . Lower temperature to 65–70°C. |

| Dehalogenation (H-Isoxazole) | Switch solvent to Toluene (non-polar). Use tBuBrettPhos (bulkier).[1][2] | |

| Low Conversion (Amide coupling) | Amide is a poor nucleophile. | Use BrettPhos with K₃PO₄ and add 10% water (surfactant conditions) [5]. |

Visualizations

Workflow Decision Tree

This diagram outlines the logical flow for selecting the correct ligand/base combination based on the amine type and substrate stability.

Caption: Logic flow for selecting optimal catalytic conditions for 3-bromo-isoxazole amination.

Catalytic Cycle & Failure Modes

This diagram visualizes the critical steps where the reaction succeeds or fails due to isoxazole-specific chemistry.

Caption: Catalytic cycle highlighting specific failure modes (red) for isoxazole substrates.

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3][4][5] Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

-

Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[2] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). External Base-Free Oxidative Addition of Aryl Chlorides and Bromides to Pd(0). Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transformative Strategy for Controlling the Regioselectivity of Cross-Couplings. Journal of the American Chemical Society, 135(49), 18308–18311. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Protecting Group Strategies for 4-Aminoisoxazoles: A Detailed Guide for Researchers

Introduction: The Strategic Importance of 4-Aminoisoxazoles and the Necessity of Amine Protection

The 4-aminoisoxazole scaffold is a privileged motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1][2] The unique electronic properties of the isoxazole ring, coupled with the synthetic versatility of the amino group, make it an attractive building block for the synthesis of novel therapeutics.[1][2] However, the inherent nucleophilicity of the 4-amino group presents a significant challenge in multi-step syntheses. This reactivity can lead to undesired side reactions, compromising yields and purity of the target molecules. To circumvent these issues, a robust protecting group strategy is essential.[3]

This technical guide provides an in-depth exploration of protecting group strategies tailored for the 4-aminoisoxazole core. We will delve into the theoretical underpinnings of amine protection, discuss the most effective protecting groups for this specific heterocyclic system, and provide detailed, field-proven protocols for their introduction and removal. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the 4-aminoisoxazole moiety.

Theoretical Considerations: Choosing the Right "Mask" for the 4-Amino Group

The selection of an appropriate protecting group is a critical decision in any synthetic campaign. An ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting other functional groups in the molecule.[3] For 4-aminoisoxazoles, the electronic nature of the isoxazole ring can influence the reactivity of the 4-amino group. The isoxazole ring is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the exocyclic amino group.[4]

The most commonly employed protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[5] These groups effectively "mask" the nucleophilicity of the amine by converting it into a less reactive carbamate functionality. The choice among these and other protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively under different conditions.[6][7][8]

Key Protecting Groups for 4-Aminoisoxazoles: A Comparative Overview

The following sections detail the application of the most common and effective protecting groups for 4-aminoisoxazoles.

tert-Butoxycarbonyl (Boc) Group: The Workhorse of Amine Protection

The Boc group is arguably the most widely used protecting group for amines due to its ease of introduction and its stability to a broad range of non-acidic conditions.[3][9] It is particularly valuable in syntheses where basic or nucleophilic reagents are employed.

Introduction of the Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Protocol: Boc Protection of 4-Aminoisoxazole [9][10]

-

Dissolution: Dissolve the 4-aminoisoxazole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane (CH₂Cl₂).

-

Base Addition: Add a base (1.1-1.5 equiv), such as triethylamine (NEt₃), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the N-Boc-protected 4-aminoisoxazole. Further purification can be achieved by column chromatography if necessary.

Removal of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10]

Protocol: Boc Deprotection [11]

-

Dissolution: Dissolve the N-Boc-protected 4-aminoisoxazole in a suitable solvent like dichloromethane (CH₂Cl₂) or dioxane.

-

Acid Addition: Add an excess of a strong acid. Common reagents include neat TFA (20-50% v/v in CH₂Cl₂) or a 4 M solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a mild base.

Benzyloxycarbonyl (Cbz or Z) Group: A Classic and Versatile Choice

The Cbz group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[12][13] Its removal via catalytic hydrogenation offers a mild and orthogonal deprotection strategy.[12]

Introduction of the Cbz Group: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[12][13]

Protocol: Cbz Protection of 4-Aminoisoxazole [12][14]

-

Dissolution: Dissolve the 4-aminoisoxazole (1.0 equiv) in a mixture of dioxane and water or THF and water.

-

Base Addition: Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv).

-

Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

Removal of the Cbz Group: The most common method for Cbz deprotection is catalytic hydrogenation.

Protocol: Cbz Deprotection via Hydrogenolysis [15]

-

Dissolution: Dissolve the N-Cbz-protected 4-aminoisoxazole in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Reaction: Stir the mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminoisoxazole.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Key to Solid-Phase Synthesis

The Fmoc group is renowned for its lability under mild basic conditions, making it the protecting group of choice for solid-phase peptide synthesis (SPPS).[16][17][18] Its orthogonality to acid-labile protecting groups like Boc is a major advantage in complex syntheses.[16]

Introduction of the Fmoc Group: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[16][17]